molecular formula C15H23N3OS B4632375 N-(4-sec-butylphenyl)-2-butyrylhydrazinecarbothioamide

N-(4-sec-butylphenyl)-2-butyrylhydrazinecarbothioamide

Cat. No. B4632375
M. Wt: 293.4 g/mol
InChI Key: REWPRNBPTPQPFD-UHFFFAOYSA-N
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Description

Hydrazinecarbothioamide derivatives, including those similar to N-(4-sec-butylphenyl)-2-butyrylhydrazinecarbothioamide, are of significant interest in scientific research due to their diverse biological activities and potential applications in medicinal chemistry. These compounds have been synthesized and evaluated for various biological activities, including tyrosinase inhibition, antimicrobial, antioxidant, and anticonvulsant activities, among others.

Synthesis Analysis

The synthesis of hydrazinecarbothioamide derivatives generally involves the reaction between phenylhydrazine and isothiocyanates. Various methods, such as stirring at room temperature, microwave irradiation, or mechanochemical grinding, have been employed to achieve quantitative yields. For instance, a series of N-aryl-2-phenyl-hydrazinecarbothioamides were synthesized for the evaluation of tyrosinase inhibition, showcasing the versatility of synthesis methods (Sousa-Pereira et al., 2018).

Molecular Structure Analysis

The molecular structure of hydrazinecarbothioamide derivatives has been determined using various spectroscopic methods (1H NMR, 13C NMR, FT-IR, FT-Raman, UV–Vis) and, in some cases, X-ray diffractometry. These studies reveal the conformational details and the electronic structure of the molecules, which are crucial for understanding their reactivity and biological activity. For example, the crystal and molecular structure of 2-((2-aminopyridin-3-yl)methylene)-N-ethylhydrazinecarbothioamide were determined, providing insights into its anticancer activity (Ramaiah et al., 2019).

Scientific Research Applications

Corrosion Inhibition

Thiosemicarbazides, including compounds similar to N-(4-sec-butylphenyl)-2-butyrylhydrazinecarbothioamide, have been studied for their potential as corrosion inhibitors. Research by Ebenso, Isabirye, and Eddy (2010) on thiosemicarbazides showed these compounds exhibit significant inhibition efficiency against the corrosion of mild steel in acidic media. Their effectiveness is attributed to physical adsorption mechanisms and follows the Langmuir adsorption isotherm model, with their inhibition performance closely related to certain quantum chemical parameters (Ebenso, Isabirye, & Eddy, 2010).

Electrochemical Sensing

Beitollahi et al. (2008) developed a novel modified carbon nanotube paste electrode using a thiosemicarbazide derivative for the selective determination of epinephrine in the presence of norepinephrine. This sensor displayed strong catalytic function and high sensitivity, demonstrating the utility of thiosemicarbazide derivatives in electrochemical sensing applications (Beitollahi, Karimi-Maleh, & Khabazzadeh, 2008).

DNA Interaction and Potential Antimicrobial Activity

Farghaly et al. (2020) synthesized a series of N-phenylmorpholine derivatives linked with thiazole or formazan moieties, including thiosemicarbazide derivatives, which showed significant interaction with SS-DNA. The binding evaluation suggested an intercalation binding mode for most compounds, with some displaying remarkable antimicrobial efficacy against tested microbes and cancer cells (Farghaly, Abo Alnaja, El‐Ghamry, & Shaaban, 2020).

Antioxidant Activity

Barbuceanu et al. (2014) investigated new compounds from the hydrazinecarbothioamide class for their antioxidant activity. Synthesized hydrazinecarbothioamides demonstrated excellent antioxidant properties, highlighting the potential of these compounds in combating oxidative stress (Barbuceanu, Ilies, Şaramet, Uivarosi, Draghici, & Rǎdulescu, 2014).

Anticonvulsant Evaluation

Tripathi, Kumar, Singh, and Stables (2012) explored the anticonvulsant activities of N-(4-substituted phenyl)-2-[4-(substituted) benzylidene]-hydrazinecarbothioamides. The compounds were evaluated in various seizure models, revealing significant protection and highlighting the potential of thiosemicarbazide derivatives in anticonvulsant therapy (Tripathi, Kumar, Singh, & Stables, 2012).

properties

IUPAC Name

1-(butanoylamino)-3-(4-butan-2-ylphenyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3OS/c1-4-6-14(19)17-18-15(20)16-13-9-7-12(8-10-13)11(3)5-2/h7-11H,4-6H2,1-3H3,(H,17,19)(H2,16,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REWPRNBPTPQPFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NNC(=S)NC1=CC=C(C=C1)C(C)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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